molecular formula C7H15NO4 B6261905 3-amino-3-methylbutanoic acid, acetic acid CAS No. 1803581-70-5

3-amino-3-methylbutanoic acid, acetic acid

Cat. No.: B6261905
CAS No.: 1803581-70-5
M. Wt: 177.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-3-methylbutanoic acid, acetic acid is a compound with the molecular formula C7H15NO4. It is an organic compound that contains both an amino group and a carboxylic acid group. This compound is known for its unique structure, which includes a branched carbon chain with an amino group attached to the third carbon atom and a carboxyl group at the end of the chain. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-3-methylbutanoic acid, acetic acid typically involves the condensation reaction of amino ketones with aldehydes or ketones . This method allows for the formation of the desired compound through a series of organic synthesis reactions. The reaction conditions often include the use of a suitable solvent, such as water or alcohol, and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through similar synthetic routes but on a larger scale. The process may involve the use of specialized equipment to control the reaction conditions and ensure the purity of the final product. The industrial production methods are designed to be efficient and cost-effective, allowing for the large-scale manufacture of the compound.

Chemical Reactions Analysis

Types of Reactions

3-amino-3-methylbutanoic acid, acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions yield carboxylic acids, reduction reactions produce alcohols, and substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

3-amino-3-methylbutanoic acid, acetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-amino-3-methylbutanoic acid, acetic acid involves its interaction with specific molecular targets and pathways within biological systems. The amino group and carboxyl group in the compound allow it to participate in various biochemical reactions, influencing cellular processes and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

3-amino-3-methylbutanoic acid, acetic acid can be compared with other similar compounds, such as:

    3-amino-3-methylbutanoic acid: This compound has a similar structure but lacks the acetic acid component.

    3-amino-2-methylbutanoic acid: This compound has a different arrangement of the amino and methyl groups, leading to different chemical properties.

    3-amino-3-methylpentanoic acid: This compound has an additional carbon atom in the chain, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and applications.

Properties

CAS No.

1803581-70-5

Molecular Formula

C7H15NO4

Molecular Weight

177.2

Purity

69

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.